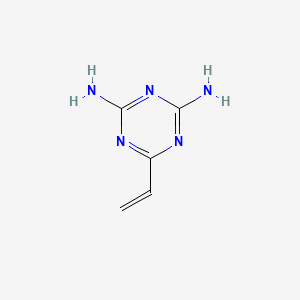

2-Vinyl-4,6-diamino-1,3,5-triazine

Description

Overview of 2-Vinyl-4,6-diamino-1,3,5-triazine as a Monomer and Functional Building Block

This compound, also known as 6-ethenyl-1,3,5-triazine-2,4-diamine or VDT, is a colorless solid that serves as a monomeric precursor for a variety of polymers. wikipedia.org Its structure is characterized by a vinyl group (-CH=CH2) attached to a 2,4-diaminotriazine core. wikipedia.org This vinyl group provides the site for polymerization, allowing the monomer to link with other molecules to form long polymer chains. smolecule.comwikipedia.org

The diaminotriazine portion of the molecule is what makes it a particularly interesting functional building block. smolecule.com The two amino groups and the nitrogen atoms within the triazine ring can participate in hydrogen bonding. smolecule.com This property is crucial as it allows for the creation of polymers with strong intermolecular forces, influencing their mechanical strength and thermal stability. smolecule.com The ability of these polymers to form hydrogen bonds between chains leads to materials with unique and desirable characteristics. smolecule.com Research has shown that incorporating the diamino-s-triazine structure into the side chains of a polymer can significantly elevate its softening point and glass transition temperature. google.com

Historical Context of Triazine Chemistry and Vinyl Monomers in Polymer Science

The history of triazine chemistry dates back to the 19th century, with 1,3,5-triazine, or s-triazine, being one of the oldest known organic compounds. globalscitechocean.com Triazines are six-membered heterocyclic rings containing three nitrogen atoms. wikipedia.org The 1,3,5-isomer is particularly well-known and forms the basis for compounds like melamine, which is widely used in the production of resins. globalscitechocean.comwikipedia.org The development of triazine-based polymers has been a significant area of research, leading to materials with applications in various fields, including herbicides and reactive dyes. wikipedia.orgrsc.org

The field of polymer science was revolutionized by the discovery and utilization of vinyl monomers. Vinyl polymers, derived from monomers with the structure H2C=CHR, are the most common type of plastic. wikipedia.org The journey of vinyl polymers began in the early 19th century with the synthesis of vinyl chloride. wiley-vch.de A major breakthrough occurred in 1926 when Waldo Semon, while attempting to create an adhesive, discovered plasticized polyvinyl chloride (PVC), a flexible and chemically inert material. tandfonline.comthoughtco.com This discovery paved the way for the commercialization of PVC and the development of a vast array of vinyl polymers, including polyethylene, polypropylene, and polystyrene. wikipedia.orgtandfonline.com The ability to copolymerize different vinyl monomers further expanded the range of properties that could be achieved in the resulting polymers. wiley-vch.de

Significance of the this compound Structure in Enabling Specific Chemical Interactions

The specific structure of this compound is key to its functionality. The molecule's architecture, featuring both a reactive vinyl group and hydrogen-bonding amino groups on a rigid triazine core, allows for precise control over the properties of the resulting polymers. wikipedia.orgsmolecule.com The vinyl group facilitates polymerization, while the diaminotriazine moiety introduces specific, non-covalent interactions. wikipedia.org

The amino groups and the nitrogen atoms in the triazine ring can act as both hydrogen bond donors and acceptors. copoldb.jp This enables the formation of strong and directional hydrogen bonds between polymer chains, leading to self-assembly and the creation of well-ordered supramolecular structures. researchgate.net This is a significant advantage in materials science, as it allows for the design of "plug and play" polymers where properties can be modified through non-covalent interactions. wikipedia.org For example, the hydrogen-bonding capabilities of poly(this compound) have been utilized for the adsorption of biomolecules like bovine hemoglobin and double-stranded DNA. smolecule.com The dual functionality of the monomer, combining a polymerizable group with a site for specific molecular recognition, makes it a valuable tool for creating advanced functional materials. smolecule.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

6-ethenyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5/c1-2-3-8-4(6)10-5(7)9-3/h2H,1H2,(H4,6,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXLYUNPVVODNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=NC(=N1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27154-03-6 | |

| Record name | 1,3,5-Triazine-2,4-diamine, 6-ethenyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27154-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60342953 | |

| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3194-70-5 | |

| Record name | 6-Ethenyl-1,3,5-triazine-2,4-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3194-70-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60342953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diamino-6-vinyl-s-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.102.330 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Vinyl-4,6-diamino-1,3,5-triazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Vinyl 4,6 Diamino 1,3,5 Triazine

Established Synthesis Routes

Several foundational methods for the synthesis of 2-vinyl-4,6-diamino-1,3,5-triazine have been reported, forming the basis for further optimization.

Reaction of Dicyandiamide (B1669379) with Ethylene (B1197577) Oxide in the Presence of Alkali Hydroxide (B78521) or Alkali Metal Alcoholate

A known process involves the reaction of dicyandiamide with ethylene oxide. google.com This reaction is catalyzed by an alkali hydroxide or an alkali metal alcoholate. google.com The molar ratio of dicyandiamide to another reactant, β-dimethylaminopropionitrile, can range from 2:1 to 1:2, with an advantageous range of 1.5:1 to 1:1.5. google.com The catalyst, such as sodium hydroxide, is typically used in a molar amount of about 0.1 to 0.5 based on the amount of β-dimethylaminopropionitrile. google.com The reaction is favorably carried out in ethanol (B145695) at a temperature of approximately 75-85 °C. google.com This initial step yields 2-(β-dimethylamino-ethyl)-4,6-diamino-1,3,5-triazine, a previously unknown guanamine. google.com This intermediate is then permethylated using a methylating agent like dimethyl sulfate (B86663) in an aqueous solution. google.com The final step involves the elimination of the resulting quaternary ammonium (B1175870) compound to yield this compound. A yield of 84.6% of the theoretical value has been reported for the final product, which is obtained as a crystalline, colorless substance. google.com

Conversion of Biguanide (B1667054) Sulfate with Acrylic Acid Chloride

An earlier method for synthesizing this compound involves the conversion of biguanide sulfate with acrylic acid chloride in an aqueous solvent in the presence of an alkali. google.com However, this process is reported to result in maximum yields of only 28.8% of the theoretical value. google.com The resulting crude product is a gray-brown solid that requires purification by recrystallization, which leads to significant losses. google.com

Heating of Imidazolyl-S-triazine Compounds under Reduced Pressure

A process for producing 2-vinyl-4,6-diamino-s-triazine involves heating an imidazolyl-s-triazine compound under reduced pressure. google.com This method is positioned as a more cost-effective and industrially scalable alternative to previous syntheses, which were often hindered by expensive starting materials or complex procedures. google.com

The starting imidazolyl-s-triazine compounds are represented by the general formula where R1 can be a hydrogen atom, a methyl group, or an ethyl group, and R2 can be a hydrogen atom or a methyl group. google.com These precursors are synthesized from acrylonitrile, an imidazole (B134444) compound, and dicyandiamide. google.com The process is carried out in the presence of a polymerization inhibitor to prevent unwanted side reactions. google.com Examples of effective inhibitors include sodium sulfide (B99878), potassium sulfide, hydroquinone, copper sulfate, and β-naphthylamine, with sodium sulfide noted for providing the highest inhibitory effect. google.com

The reaction is conducted by heating the imidazolyl-s-triazine compound, or its isocyanuric acid-addition product, at a temperature typically around 300°C under a reduced pressure of about 5 mmHg for approximately one hour. google.com To ensure uniform heating, a heat-conducting medium such as quartz sand or alumina (B75360) powder can be co-present. google.com After the reaction, the product is washed with water to remove byproducts like the imidazole compound and isocyanuric acid, and then recrystallized from water to obtain the purified 2-vinyl-4,6-diamino-s-triazine. google.com

Table 1: Examples of Imidazolyl-S-triazine Synthesis of this compound

| Starting Material | Polymerization Inhibitor | Temperature (°C) | Pressure (mmHg) | Reaction Time (hr) | Reference |

|---|---|---|---|---|---|

| 2-(β-imidazolyl-1')-ethyl-4,6-diamino-S-triazine | Sodium Sulfide | 300 | 5 | 1 | google.com |

| 2-(β-(2'-methylimidazolyl-1'))-ethyl-4,6-diamino-S-triazine | Sodium Sulfide | 300 | 5 | 1 | google.com |

Advanced Synthetic Approaches and Optimization

Research has also focused on refining existing methods and exploring novel catalytic systems to enhance the efficiency and quality of this compound synthesis.

Exploration of Catalytic Systems for Enhanced Yield and Purity

The synthesis of various triazine derivatives often benefits from catalytic systems. For instance, the vinylation of 2,4,6-trihydroxy-1,3,5-triazine with acetylene (B1199291) has been investigated using homogeneous catalytic systems based on DMSO, DMFA, and zinc oxide under high pressure. cyberleninka.ru In this system, zinc oxide is believed to react with the triazine to form an intermediate that acts as an active catalyst. cyberleninka.ru

Another approach involves the reaction of 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine with epichlorohydrin (B41342) in an aqueous medium, which can be performed in the presence of a catalytic amount of a polymerization inhibitor like sodium sulfide to achieve a high yield of 2-vinyl-4,6-diamino-s-triazine. google.com This method has been shown to produce the target compound in a 76 mole% yield after recrystallization. google.com

Microwave irradiation has also been explored as a green chemistry approach to improve the synthesis of 2,4-diamino-1,3,5-triazines from cyanoguanidine and various nitriles. chim.it This technique significantly reduces reaction times and the volume of solvent required. chim.it

Table 2: Catalytic and Advanced Synthesis Approaches

| Reactants | Catalytic System/Method | Key Features | Yield | Reference |

|---|---|---|---|---|

| 2,4,6-trihydroxy-1,3,5-triazine, Acetylene | DMSO/ZnO or DMFA/ZnO | High pressure, formation of an active catalyst intermediate | - | cyberleninka.ru |

| 2-(2'-methylimidazolyl-(1'))-ethyl-4,6-diamino-s-triazine, Epichlorohydrin | Sodium Sulfide (inhibitor) | Aqueous medium, high yield | 76 mole% | google.com |

Investigations into Reaction Conditions and Solvent Effects

The conditions under which the synthesis is performed, including the choice of solvent, play a critical role in the outcome of the reaction. For the synthesis involving biguanide sulfate and acrylic acid chloride, water is used as the solvent. google.com In the reaction of dicyandiamide, ethanol is an advantageous solvent, particularly as it accommodates the optimal reaction temperature of 75-85°C. google.com

In the synthesis of various triazines from cyanuric chloride, the sequential substitution of chloride atoms can be controlled by temperature. researchgate.net The choice of solvent is also crucial; for example, in the vinylation of 2,4,6-trihydroxy-1,3,5-triazine, dimethylformamide (DMF) and dimethylsulfoxide (DMSO) have been utilized as solvents under high pressure. cyberleninka.ru The reaction duration and temperature were found to significantly influence the yield of the resulting vinyl ethers. cyberleninka.ru

Purification Techniques for Industrial Scale Production

The purification of this compound at an industrial scale is crucial for its subsequent polymerization and application. The crude product often appears as a gray-brown solid, which requires purification to yield a crystalline, colorless substance suitable for its intended uses. google.com Recrystallization is a primary method employed for this purpose, although it can be associated with significant product loss. google.com

Water is a commonly used solvent for the recrystallization of this compound. google.com The process involves dissolving the crude product in hot water and then allowing it to cool, which leads to the formation of purified crystals. These crystals are then collected, typically by filtration. google.com The effectiveness of this purification step is demonstrated by the significant improvement in the product's physical characteristics and purity, as indicated by its melting point and thin-layer chromatography (TLC) profile. google.com

For instance, in one industrial process, the crude this compound is recrystallized from water to achieve a melting point of 239 to 241°C. google.com The purity can be further verified by TLC, showing a specific retention factor (Rf) value. google.com The yield from such a recrystallization process can be substantial, with reported recoveries around 76-80%. google.com

Table 1: Industrial Purification of this compound via Recrystallization

| Parameter | Value | Reference |

|---|---|---|

| Purification Method | Recrystallization | google.com |

| Solvent | Water | google.com |

| Crude Product Appearance | Gray-brown solid | google.com |

| Purified Product Appearance | Crystalline, colorless solid | google.com |

| Melting Point (Purified) | 239-241°C | google.com |

| TLC (silica, EtOH, I2) Rf | 0.00-0.01 | google.com |

| Reported Yield | 76-80% | google.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aiming to reduce the environmental impact of its production. While specific research on the green synthesis of this exact compound is emerging, principles applied to structurally similar 2,4-diamino-1,3,5-triazine derivatives offer valuable insights into potential improvements. researchgate.netchim.it

Key green chemistry principles that could be applied to the synthesis of this compound include the use of alternative energy sources, reduction of solvent use, and simplified work-up procedures. researchgate.netchim.it Microwave-assisted synthesis, for example, has been shown to be a green procedure for preparing 2,4-diamino-1,3,5-triazine derivatives. researchgate.netrsc.org This method can significantly reduce reaction times and the volume of solvent required. chim.it

The use of more benign solvents is another cornerstone of green chemistry. Traditional syntheses may use polar, water-miscible solvents. google.com Identifying greener solvent alternatives or developing solvent-free reaction conditions would be a significant advancement. chim.it Furthermore, simplifying the purification process to reduce waste and energy consumption is a key goal. researchgate.net

Table 2: Application of Green Chemistry Principles to Triazine Synthesis

| Green Chemistry Principle | Potential Application in Synthesis | Potential Benefits | Reference |

|---|---|---|---|

| Alternative Energy Source | Microwave-assisted reaction | Reduced reaction time, energy savings | researchgate.netchim.it |

| Solvent Reduction | Use of minimal solvent (e.g., DMSO) or solvent-free conditions | Reduced waste, lower environmental impact | researchgate.netchim.it |

| Simplified Work-up | Precipitation of pure product from the reaction mixture | Reduced use of purification solvents, less waste | chim.it |

| Atom Economy | Designing synthetic routes that maximize the incorporation of all materials | Higher efficiency, less waste | chim.it |

Polymerization and Copolymerization of 2 Vinyl 4,6 Diamino 1,3,5 Triazine

Homopolymerization of 2-Vinyl-4,6-diamino-1,3,5-triazine

The creation of polymers consisting solely of VDT units has been achieved through several methods, each offering distinct advantages in controlling the polymer's final properties.

Free Radical Polymerization Techniques

Free radical polymerization is a fundamental method for synthesizing poly(this compound) (PVDT). This process typically involves the use of a radical initiator to begin the polymerization of VDT monomers. The reaction can be carried out in a suitable solvent, and the resulting polymer's molecular weight and other properties can be influenced by factors such as monomer concentration, initiator concentration, temperature, and reaction time. The diaminotriazine portion of the monomer provides sites for hydrogen bonding, which can influence the polymerization process and the properties of the resulting polymer. wikipedia.org

Emulsion Polymerization for Nanoparticle Synthesis

Emulsion polymerization is a key technique for producing PVDT nanoparticles. nih.gov This method involves dispersing the VDT monomer in an aqueous phase with the aid of a surfactant. A water-soluble initiator starts the polymerization within the micelles formed by the surfactant, leading to the formation of polymer nanoparticles. nih.gov This technique is particularly advantageous for creating stable, spherical nanoparticles with controlled size distributions. The use of different types of surfactants and their concentrations can be tailored to achieve specific particle sizes and stability.

Precipitation Polymerization for Controlled Particle Size

Precipitation polymerization offers another effective route for synthesizing PVDT particles with a controlled size. In this method, the polymerization is initiated in a solution where the monomer is soluble, but the resulting polymer is not. As the polymer chains grow, they precipitate out of the solution to form particles.

A semi-continuous precipitation polymerization method has been successfully employed to create PVDT nanoparticles. wikipedia.org This approach allows for the synthesis of PVDT-coated polystyrene (PVDT@PS) microspheres, where the size of the final microspheres can be controlled by using polystyrene cores of different sizes. epa.gov Research has also demonstrated the synthesis of PVDT nanoparticles through semi-continuous precipitation polymerization for applications such as bovine hemoglobin adsorption. wikipedia.org

Table 1: Comparison of Polymerization Techniques for PVDT

| Polymerization Technique | Key Features | Advantages |

|---|---|---|

| Free Radical Polymerization | Initiated by free radicals. | Simple and versatile method. |

| Emulsion Polymerization | Conducted in an emulsion with a surfactant. | Produces stable, spherical nanoparticles. nih.gov |

| Precipitation Polymerization | Polymer precipitates from the reaction medium. | Allows for control over particle size. wikipedia.orgepa.gov |

Copolymerization Strategies Involving this compound

The incorporation of VDT into copolymers with other monomers expands the range of accessible material properties and functionalities.

Radical Copolymerization with Various Monomers

VDT can undergo radical copolymerization with a variety of other vinyl monomers. copoldb.jp The reactivity of VDT in these copolymerizations is a critical factor that determines the composition and structure of the resulting copolymer. The specific choice of comonomer allows for the tuning of properties such as solubility, thermal stability, and chemical reactivity. For instance, copolymerizing VDT with monomers that have different functional groups can lead to materials with a combination of properties from both monomer units.

Graft Copolymerization Techniques

Graft copolymerization is a powerful method for modifying the properties of existing polymers. This technique involves attaching PVDT chains as side chains onto a pre-existing polymer backbone. This can be achieved by creating active sites on the backbone polymer that can initiate the polymerization of VDT. The resulting graft copolymer combines the properties of both the backbone polymer and the grafted PVDT chains, leading to materials with unique characteristics. For example, grafting VDT onto a hydrophobic polymer backbone could introduce hydrophilicity and hydrogen-bonding capabilities to the material. wikipedia.org

Table 2: Compound Names Mentioned in the Article

| Compound Name | Abbreviation |

|---|---|

| This compound | VDT |

| Poly(this compound) | PVDT |

| Polystyrene | PS |

Block Copolymer Synthesis Incorporating this compound Units

The synthesis of block copolymers offers a versatile method to combine the distinct properties of different polymer chains into a single macromolecule. For monomers like this compound (VDAT), which possesses strong hydrogen-bonding capabilities, incorporation into block copolymers can lead to materials with unique self-assembly behaviors and functionalities.

While extensive research on the synthesis of simple diblock copolymers of VDAT through techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is not widely documented in readily available literature, the principles of these methods are well-established for a variety of monomers. rsc.orgresearchgate.net RAFT polymerization, a form of reversible-deactivation radical polymerization (RDRP), allows for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions, which is crucial for forming well-defined block copolymers. rsc.org

A notable example of incorporating VDAT into a block-like structure is the synthesis of poly(this compound) (PVDAT) coated polystyrene (PS) microspheres. epa.gov This process is achieved through semi-continuous precipitation polymerization, where VDAT is polymerized onto the surface of pre-existing polystyrene microspheres. epa.gov This results in a core-shell structure, which can be considered a type of graft or block copolymer architecture. The resulting PVDAT@PS microspheres exhibit properties from both the polystyrene core and the functional PVDAT shell. epa.gov

The general strategy for creating block copolymers using a technique like RAFT would involve the following steps:

Synthesis of a Macro-CTA: A first monomer is polymerized using a RAFT agent to create a polymer chain with a reactive thiocarbonylthio end-group. This polymer is referred to as a macro-chain transfer agent (macro-CTA).

Chain Extension: The macro-CTA is then used to initiate the polymerization of a second monomer, in this case, VDAT, to grow the second block.

The success of this process is highly dependent on the selection of the appropriate RAFT agent and the reaction conditions to ensure efficient chain extension and minimize the formation of homopolymer impurities.

Mechanisms of Polymerization and Growth Control

Understanding the mechanisms of polymerization is key to controlling the structure and properties of the resulting polymers.

Role of Initiators and Stabilizers in Poly(this compound) Formation

The formation of poly(this compound) is typically achieved through free-radical polymerization, which requires an initiator to generate the initial radical species. Common initiators for vinyl polymerization include azo compounds like azobisisobutyronitrile (AIBN) and persulfates such as potassium persulfate (KPS). These molecules decompose upon heating or irradiation to form radicals that initiate the polymerization cascade.

In precipitation polymerization, where the monomer is soluble in the reaction medium but the resulting polymer is not, stabilizers play a crucial role. Stabilizers, often polymeric surfactants, adsorb onto the surface of the newly formed polymer particles, preventing them from aggregating and precipitating out of the solution as a bulk mass. For the synthesis of PVDAT nanoparticles, while not always explicitly detailed, stabilizers such as polyvinylpyrrolidone (B124986) (PVP) or in the case of core-shell particles, the core material itself can provide steric stabilization. epa.gov In the synthesis of PVDAT coated polystyrene microspheres, the polystyrene core acts as a seed and a template, and the newly formed PVDAT precipitates onto its surface. epa.gov

| Component | Role in Polymerization | Common Examples |

| Initiator | Generates initial radical species to start the polymerization chain reaction. | Azobisisobutyronitrile (AIBN), Potassium persulfate (KPS) |

| Stabilizer | Prevents aggregation of polymer particles in precipitation polymerization, controlling size and morphology. | Polyvinylpyrrolidone (PVP), Polystyrene (in core-shell synthesis) |

Kinetic Studies of this compound Polymerization

General Kinetic Parameters in Free-Radical Polymerization

| Kinetic Parameter | Description | Typical Factors of Influence |

|---|---|---|

| Rate of Initiation (Ri) | The rate at which primary radicals are formed. | Initiator concentration, temperature, initiator efficiency. |

| Rate of Propagation (Rp) | The rate of monomer addition to the growing polymer chain. | Monomer concentration, propagation rate constant (kp), temperature. |

| Rate of Termination (Rt) | The rate at which growing polymer chains are deactivated. | Concentration of radical chains, termination rate constant (kt). |

Without specific experimental data for VDAT, it is challenging to provide precise values for its polymerization kinetics. Such studies would be valuable for optimizing reaction conditions to achieve desired polymer characteristics.

Control of Particle Size and Morphology in Nanoparticle Synthesis

The ability to control the size and shape of polymer nanoparticles is critical for many applications. In the synthesis of poly(this compound) nanoparticles and related structures, several factors can be manipulated to achieve this control.

In the synthesis of PVDAT coated polystyrene microspheres, the most direct method for controlling the final particle size is by varying the diameter of the initial polystyrene seed particles. epa.gov Research has shown a clear correlation between the size of the PS core and the resulting PVDAT@PS microsphere. epa.gov

For the synthesis of PVDAT nanoparticles via semi-continuous precipitation polymerization, several parameters influence the final particle characteristics: wikipedia.org

Monomer Concentration: Higher monomer concentrations generally lead to the formation of larger particles.

Initiator Concentration: The concentration of the initiator affects both the number of initial nuclei formed and the rate of polymerization, which in turn influences the final particle size.

Reaction Time: As the reaction proceeds, particles grow, so controlling the polymerization time is a key factor in determining the final size.

Stabilizer Concentration: The amount of stabilizer present can affect the number of particles formed and their stability against aggregation, thereby influencing the size distribution.

Factors Influencing PVDAT Nanoparticle Size and Morphology

| Parameter | Effect on Particle Size/Morphology |

|---|---|

| Polystyrene Core Size | Directly correlates with the final size of core-shell PVDAT@PS particles. epa.gov |

| Monomer Feed Rate | In semi-continuous methods, a slower feed rate can lead to smaller, more uniform particles. wikipedia.org |

| Stirring Speed | Affects the shear forces in the reactor, which can influence particle formation and aggregation. |

Through the careful manipulation of these parameters, it is possible to tailor the size and morphology of PVDAT-based nanoparticles for specific applications.

Hydrogen Bonding Networks in this compound Systems

Hydrogen bonding is a predominant force in the supramolecular assembly of VDT and its derivatives. The amino groups and the nitrogen atoms within the triazine ring act as hydrogen bond donors and acceptors, respectively, facilitating the formation of intricate and robust networks. chim.itmdpi.com

The crystal structures of related 2,4-diamino-6-substituted-1,3,5-triazines reveal extensive intermolecular hydrogen bonding. chim.it Molecules are often connected through double N-H---N hydrogen bonds, forming ribbon-like structures. These ribbons can further interact through remaining amino---N(triazine) bonds to create complex three-dimensional networks. chim.it While intermolecular hydrogen bonds dictate the packing of molecules in the solid state, the potential for intramolecular hydrogen bonding, though less prevalent, can influence the conformation of the molecule.

The presence and nature of hydrogen bonding significantly impact the material properties of VDT-containing systems. pressbooks.pub These interactions contribute to:

Higher Melting and Boiling Points: Compared to analogous compounds lacking hydrogen bonding capabilities, the strong intermolecular forces in VDT-based materials lead to elevated melting and boiling points. pressbooks.pub

Solubility: Hydrogen bonding enhances solubility in polar solvents like water, while decreasing it in nonpolar solvents. pressbooks.pub

Polymerization Behavior: In the context of polymers derived from VDT, hydrogen bonds can lead to pre-organization of the monomers, which can accelerate the rate of polymerization. uni-bayreuth.de For instance, studies on vinyl cyclopropane (B1198618) amides, which share the hydrogen-bonding amide linkage, have shown that hydrogen bonding near the reactive site leads to faster polymerization. uni-bayreuth.de

The ability to form these strong, directional interactions makes VDT a valuable building block for creating materials with tailored properties. wikipedia.orgnih.gov

Pi-Pi Stacking Interactions Involving the Triazine Ring

The electron-deficient nature of the triazine ring in this compound facilitates π-π stacking interactions. mdpi.com These interactions, which occur between aromatic rings, play a crucial role in the stabilization of molecular structures and the formation of organized assemblies. mdpi.comnih.gov

Host-Guest Chemistry and Molecular Recognition

The combination of hydrogen bonding sites and the aromatic triazine ring makes VDT and its polymeric forms excellent candidates for host-guest chemistry and molecular recognition. mdpi.com The triazine unit can act as a key functional group in creating organized aggregates through the formation of strong, simultaneous hydrogen bonds. mdpi.com

The interaction of nucleobases with surfaces is a critical area of study, with implications for the origin of life and the development of biosensors and drug delivery systems. researchgate.net Polymers derived from VDT have shown the ability to interact with and adsorb nucleic acid components. The specific arrangement of hydrogen bond donors and acceptors on the triazine ring allows for complementary binding with the functional groups on nucleic acid bases. For example, a chemically reactive mimic of cytosine, 4-amino-6-oxo-2-vinylpyrimidine, when incorporated into a peptide nucleic acid (PNA) probe, demonstrated selective crosslinking with thymine (B56734) in DNA. beilstein-journals.org

Research on the adsorption of nucleic acid bases onto various surfaces has established a general order of affinity. For instance, on graphite, the adsorption series is guanine (B1146940) > adenine (B156593) > hypoxanthine (B114508) > thymine > cytosine > uracil. nih.gov While specific data for VDT is not detailed, the principle of differential adsorption based on complementary hydrogen bonding and other non-covalent interactions is applicable. researchgate.netnih.gov

The specific recognition capabilities of VDT-based materials extend to other biologically relevant molecules.

Uric Acid: Poly(this compound) has been shown to efficiently and selectively adsorb uric acid from aqueous solutions. oup.com This selective absorption is attributed to the formation of three complementary hydrogen bonds between the polymer and the uric acid molecule. oup.com This strong and reversible interaction highlights the potential of VDT-based materials for applications such as the removal of excess uric acid from biological fluids.

Bovine Hemoglobin: Nanoparticles of poly(this compound) have been successfully synthesized and utilized for the adsorption of bovine hemoglobin (BHb). wikipedia.org The molecular-level understanding of protein adsorption at interfaces is crucial for many biological processes and applications. nih.gov The surface characteristics of the VDT polymer, including its hydrogen-bonding capacity, influence the adsorption process and the subsequent arrangement of the protein molecules at the interface. wikipedia.orgnih.gov

Supramolecular Chemistry and Non Covalent Interactions

Supramolecular Interactions with Biomolecules

The chemical compound 2-Vinyl-4,6-diamino-1,3,5-triazine (VDAT) has been a subject of research in the field of molecular recognition, particularly for its interactions with double-stranded DNA (dsDNA). The unique structural arrangement of VDAT, featuring a triazine ring with two amino groups, allows for specific non-covalent interactions, primarily through hydrogen bonding, with the components of dsDNA. This has been leveraged in the development of specialized polymers for DNA detection and separation.

A significant body of research into the interaction between VDAT and dsDNA has been in the context of molecularly imprinted polymers (MIPs). In this application, VDAT is used as a functional monomer that, along with a cross-linking agent, polymerizes in the presence of a specific dsDNA template. This process creates cavities within the polymer matrix that are complementary in shape and chemical functionality to the template DNA sequence.

The foundation of this molecular recognition is the formation of hydrogen bonds between the diamino-triazine moiety of VDAT and the nucleotide bases of DNA. Research has confirmed the formation of hydrogen bonds specifically between VDAT and the A-T base pairs within the dsDNA duplex. acs.org This interaction has been substantiated through various analytical techniques, including nuclear magnetic resonance (NMR) and circular dichroism (CD) spectroscopy, which have provided evidence of the association between VDAT and dsDNA. acs.org Furthermore, the effect of VDAT on the melting temperature of dsDNA has been measured, providing thermodynamic insight into the stability of the VDAT-dsDNA complex. acs.org

These molecularly imprinted polymers have been successfully applied in electrophoretic systems for the detection of target dsDNA. mipdatabase.com For instance, MIP gels containing VDAT have demonstrated the ability to differentiate and detect specific DNA fragments, such as those from the verotoxin gene. acs.orgdokumen.pub This highlights the potential of VDAT-based materials in biosensor and molecular recognition applications. mipdatabase.com The interaction is primarily electrostatic, with the positively charged poly(VDAT) coating negatively charged polystyrene microspheres to create functional materials for DNA adsorption. gncl.cn

| Interaction Type | Interacting Moiety | Experimental Evidence |

| Hydrogen Bonding | Adenine-Thymine (A-T) base pairs | Nuclear Magnetic Resonance (NMR) Spectroscopy, Circular Dichroism (CD) Spectroscopy, DNA Melting Temperature Analysis |

| Electrostatic Adsorption | Phosphate backbone of DNA | Adsorption studies with PVDAT@PS microspheres |

Derivatization and Functionalization of 2 Vinyl 4,6 Diamino 1,3,5 Triazine

Chemical Modifications of Amine Groups

The two primary amine groups on the triazine ring are nucleophilic and can undergo various chemical reactions typical of aliphatic and aromatic amines. byjus.com These modifications are essential for creating a diverse family of triazine-based compounds with tailored functionalities.

One of the most common modifications is acylation . Primary and secondary amines react with acyl chlorides or acid anhydrides in a nucleophilic substitution reaction to form amides. lumenlearning.comlibretexts.org In the case of 2-vinyl-4,6-diamino-1,3,5-triazine, both amine groups can be acylated. This reaction is typically performed in the presence of a base, such as pyridine, to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction towards the product side. mnstate.edu

General Acylation Reaction

R-COCl (Acid Chloride) + H₂N-Triazine → R-CONH-Triazine + HCl

(RCO)₂O (Acid Anhydride) + H₂N-Triazine → R-CONH-Triazine + R-COOH

These acylation reactions allow for the introduction of various functional groups onto the triazine core, depending on the structure of the acylating agent. This can be used to alter the solubility, reactivity, and binding properties of the resulting derivative.

Another significant reaction is alkylation , where the amine groups react with alkyl halides. This can lead to the formation of secondary, tertiary, or even quaternary ammonium (B1175870) salts. libretexts.org However, polyalkylation is a common issue, where multiple alkyl groups attach to the nitrogen, which can sometimes be controlled by using an excess of the amine starting material. mnstate.edu

The basicity of the amine groups also allows them to react with acids to form ammonium salts. byjus.com This property is fundamental for processes like separating amines from non-basic organic compounds. byjus.com

| Reaction Type | Reagent | Product | Significance |

| Acylation | Acid Chloride, Acid Anhydride | Amide | Introduction of new functional groups, modification of solubility and reactivity. lumenlearning.comlibretexts.org |

| Alkylation | Alkyl Halide | Secondary/Tertiary Amine, Quaternary Ammonium Salt | Alters the electronic properties and steric hindrance of the amine group. libretexts.org |

| Salt Formation | Strong Acid | Ammonium Salt | Used in purification and separation processes. byjus.com |

Reactions Involving the Vinyl Group

The vinyl group (-CH=CH₂) attached to the triazine ring is an unsaturated moiety that readily participates in addition and polymerization reactions. wikipedia.orgyoutube.com The reactivity of this double bond is key to the monomer's role in polymer science.

Addition reactions involve the breaking of the carbon-carbon pi bond in the vinyl group to form two new single bonds. masterorganicchemistry.com This allows for the direct functionalization of the vinyl substituent. Common addition reactions applicable to the vinyl group include:

Hydrogenation: The addition of hydrogen gas (H₂) across the double bond, typically in the presence of a metal catalyst like platinum, palladium, or nickel, converts the vinyl group into an ethyl group. youtube.comlibretexts.orgyoutube.com This reaction saturates the side chain, which can alter the physical properties of the molecule.

Halogenation: The addition of halogens (e.g., Br₂, Cl₂) breaks the double bond to form a dihalo-substituted ethyl group. The reaction with bromine, for instance, is a classic test for unsaturation. libretexts.org

Hydrohalogenation: An acid like hydrogen bromide (HBr) can add across the double bond. Following Markovnikov's rule, the hydrogen atom attaches to the carbon with more hydrogen atoms (the terminal CH₂), and the halogen attaches to the other carbon. masterorganicchemistry.com

Hydration: In the presence of a strong acid catalyst, water can be added across the double bond to form an alcohol. youtube.comlibretexts.org This introduces a hydroxyl group, significantly increasing the polarity of the side chain.

| Addition Reaction | Reagent(s) | Functional Group Formed |

| Hydrogenation | H₂ / Catalyst (Pt, Pd, Ni) | Ethyl group |

| Halogenation | X₂ (e.g., Br₂, Cl₂) | Dihaloethyl group |

| Hydrohalogenation | HX (e.g., HBr, HCl) | Haloethyl group |

| Hydration | H₂O / H⁺ catalyst | Hydroxyethyl (alcohol) group |

The vinyl group is the primary site for polymerization and crosslinking. This compound can act as a monomer in free-radical polymerization. nih.gov Initiated by a radical source, the pi bond of the vinyl group breaks, and a new single bond is formed with an adjacent monomer. This process repeats to form long polymer chains of poly(this compound).

Due to the bifunctional nature of the diamino-triazine moiety, extensive hydrogen bonding can occur between the polymer chains, leading to physical crosslinking. Furthermore, if other bifunctional monomers are included in the polymerization (copolymerization), a chemically crosslinked network can be formed. This crosslinking is critical for creating stable, robust polymer networks used in various materials applications. For example, copolymers containing vinyl triazines have been synthesized to create polymer supports. researchgate.net

Synthesis of Novel Triazine Derivatives for Specific Applications

Starting with this compound or its polymer, novel derivatives can be synthesized for specific, advanced applications. A key strategy involves modifying the polymer after its formation.

One notable example is the synthesis of polymer supports containing two replaceable groups. researchgate.net In this process, a copolymer of 2,4-diamino-6-vinyl-1,3,5-triazine and styrene (B11656) is first synthesized. The amine groups on the triazine rings within the polymer are then converted to chloro groups by reaction with hydrochloric acid followed by treatment with thionyl chloride. researchgate.net

Reaction Scheme for Activating the Polymer Support

Poly(diamino-vinyltriazine-co-styrene) + HCl + SOCl₂ → Poly(dichloro-vinyltriazine-co-styrene)

These resulting chlorinated polymer supports are highly reactive. The two chlorine atoms on each triazine unit can be readily replaced by various nucleophiles, such as amides, alkoxides, and mercaptides. researchgate.net This allows for the attachment of a wide array of functional molecules. For instance, polymers functionalized with oligo(oxyethylene) groups have been shown to act as effective phase transfer catalysts. researchgate.net

Post-Polymerization Functionalization of Poly(this compound)

Post-polymerization functionalization is a powerful technique for creating functional materials from a single parent polymer. This approach allows for the introduction of functionalities that might not be compatible with the initial polymerization conditions.

The polymer, poly(this compound), possesses pendant primary amine groups that are ideal sites for post-polymerization modification. While specific research on this exact homopolymer is limited, the principles can be inferred from similar systems. For example, the modification of copolymers containing this monomer demonstrates the feasibility of this approach. researchgate.net

The strategy described in section 5.3, where the amine groups of the copolymerized triazine are converted to reactive chloro groups, is a prime example of post-polymerization functionalization. researchgate.net This "activated" polymer can then be reacted with a variety of nucleophiles to create a library of functional polymers with different properties from a common precursor.

This method offers significant advantages, including:

Versatility: A single batch of the parent polymer can be used to generate a wide range of materials.

Consistency: The daughter polymers retain the molecular weight and dispersity of the parent polymer.

Accessibility: It allows for the incorporation of functional groups from molecules that are difficult to polymerize directly.

This strategy is analogous to methods used for other functional polymers, such as the modification of poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA), which serves as a versatile scaffold for conjugating drugs and other molecules. nih.gov Similarly, the amine groups on poly(this compound) could be used to attach biomolecules, catalysts, or other functional moieties for targeted applications. nih.govnih.gov

Spectroscopic and Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for determining the molecular structure of 2-vinyl-4,6-diamino-1,3,5-triazine. Both ¹H and ¹³C NMR provide specific chemical shift and coupling constant data that are characteristic of the vinyl and diaminotriazine moieties.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the vinyl protons and the amine protons. The chemical shifts can vary slightly depending on the solvent used. In deuterated solvents, the amine protons may appear as a broad singlet due to hydrogen-deuterium exchange and quadrupole broadening effects. The vinyl group typically displays a characteristic set of multiplets for the CH and CH₂ protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The spectrum will show distinct peaks for the carbons of the triazine ring and the vinyl group. The chemical shifts of the triazine ring carbons are influenced by the nitrogen atoms and the amino substituents.

Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Triazine Derivatives

| Compound | Nucleus | Solvent | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|---|

| 2,4-diamino-6-diallylamino-1,3,5-triazine | ¹H | - | - | - |

| 2,4,6-tris(methylamino)-1,3,5-triazine | ¹H | ACN-d3 | 2.80 | s (N(CH₃)₂) |

| 2,4,6-tris(methylamino)-1,3,5-triazine | ¹H | ACN-d3 | 3.66-2.82 | br m (CH₂) |

| 2,4,6-tris(methylamino)-1,3,5-triazine | ¹H | ACN-d3 | 1.98 | br m (CH₂) |

| 1,3,5-Triazine | ¹³C | CDCl₃ | - | - |

The data in this table is based on findings from various research articles. tdx.catchemicalbook.comchemicalbook.comspectrabase.com The exact chemical shifts for this compound may vary.

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the functional groups present in this compound. The FTIR spectrum displays characteristic absorption bands corresponding to the vibrations of specific bonds within the molecule.

Key vibrational bands for this compound include:

N-H stretching: Strong absorptions in the region of 3400-3100 cm⁻¹ are characteristic of the primary amino groups. For a related compound, 2,4,6-triamino-1,3,5-triazine (melamine), strong IR absorption peaks at 3469 cm⁻¹ and 3419 cm⁻¹ were attributed to NH₂ stretching vibrations. researchgate.net

C=C stretching: A band in the region of 1650-1620 cm⁻¹ is indicative of the vinyl group's carbon-carbon double bond.

Triazine ring vibrations: The characteristic stretching vibrations of the triazine ring typically appear in the 1600-1400 cm⁻¹ region.

N-H bending: Bending vibrations for the amino groups are usually observed around 1650-1580 cm⁻¹.

Interactive Data Table: Characteristic FTIR Absorption Bands for Triazine Compounds

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| -NH₂ | Stretching | 3469, 3419 |

| C=N (triazine ring) | Stretching | ~1550 |

| -NH₂ | Bending | ~1650 |

This data is based on studies of melamine, a structurally similar triazine. researchgate.netresearchgate.net

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its monoisotopic mass of 137.070145 g/mol . epa.gov The mass of the molecular ion is 137. chemicalbook.com Fragmentation patterns observed in the mass spectrum can provide further structural information by showing the loss of specific groups, such as the vinyl group or amino groups.

X-ray Diffraction (XRD) and Small-Angle X-ray Scattering (SAXS)

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of solid materials. For crystalline this compound, XRD analysis would provide information on its crystal system, lattice parameters, and the arrangement of molecules in the crystal lattice. For instance, single crystal XRD studies on the related compound 2,4,6-triamino-1,3,5-triazine (melamine) revealed a monoclinic crystal system. researchgate.netresearchgate.net Powder XRD patterns can be used to identify the crystalline phases present in a sample. researchgate.net

Small-Angle X-ray Scattering (SAXS) is used to investigate the structure of materials on a larger length scale, typically from nanometers to micrometers. For polymers and nanoparticles derived from this compound, SAXS can provide information about particle size, shape, and distribution.

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Spectroscopy for Orientation Studies

Near-Edge X-ray Absorption Fine Structure (NEXAFS) spectroscopy is a surface-sensitive technique that can determine the orientation of molecules on surfaces. By using linearly polarized X-rays, NEXAFS can probe the orientation of specific chemical bonds within a molecule. stanford.edu For thin films of polymers derived from this compound, NEXAFS could be used to study the orientation of the triazine rings relative to the substrate surface. The analysis of the angular dependence of π* and σ* resonances in the NEXAFS spectrum allows for the determination of molecular orientation. aps.org Theoretical studies on s-triazine adsorbed on a silicon surface suggest that the molecule lies parallel to the surface at certain temperatures. iphy.ac.cn

Electron Microscopy (SEM, TEM) for Nanoparticle Characterization

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful imaging techniques used to visualize the morphology and size of nanoparticles. For nanoparticles synthesized from this compound, SEM would provide information on the surface topography and shape of the particles, while TEM would offer higher resolution images of the internal structure and size of individual nanoparticles. These techniques are crucial for understanding the physical characteristics of nanomaterials derived from this compound.

Dynamic Light Scattering (DLS) for Particle Size Analysis

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of small particles in suspension or solution. microtrac.com It is particularly well-suited for characterizing nanoparticles and macromolecules. microtrac.com DLS measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. microtrac.comresearchgate.net The Stokes-Einstein equation is then used to relate the diffusion coefficient of the particles to their hydrodynamic diameter. microtrac.com This technique is valuable for determining the average particle size and polydispersity index of nanoparticles or polymer aggregates formed from this compound in a liquid medium. usp.org

Zeta Potential Measurements for Surface Charge Determination

Zeta potential is a critical parameter for characterizing the surface charge of particles or molecules in a colloidal dispersion. It represents the electrical potential at the slipping plane, which is the boundary between the layer of ions and solvent molecules that move with the particle and the bulk dispersant. The magnitude of the zeta potential is an indicator of the electrostatic repulsive forces between adjacent, similarly charged particles in a dispersion. This section will detail the principles of zeta potential and its application in determining the surface charge of this compound.

The surface charge of a material in a liquid medium is primarily governed by the ionization of its surface functional groups or the adsorption of ions from the solution. For this compound, the presence of two primary amino (-NH₂) groups and the nitrogen-containing triazine ring are the principal determinants of its surface charge characteristics.

Zeta potential is typically measured using electrophoretic light scattering (ELS). In this technique, a voltage is applied across the dispersion, causing the charged particles to move towards the oppositely charged electrode. The velocity of this movement, known as the electrophoretic mobility, is measured using a laser-based system. The Smoluchowski equation is then commonly used to convert the electrophoretic mobility into the zeta potential.

Expected pH-Dependent Zeta Potential Behavior of this compound:

Acidic pH (e.g., pH 2-4): At low pH values, the high concentration of protons (H⁺) in the solution will lead to the protonation of the amino groups (-NH₂) to form ammonium (B1175870) groups (-NH₃⁺). This will result in a net positive surface charge and, consequently, a positive zeta potential.

Neutral pH (e.g., pH 6-8): As the pH approaches the pKa of the amino groups, a mixture of protonated and deprotonated forms will exist. This will lead to a decrease in the net positive charge, and the zeta potential will be lower than in acidic conditions. The isoelectric point (IEP), the pH at which the zeta potential is zero, would be expected in this region.

Alkaline pH (e.g., pH 9-11): In alkaline conditions, the amino groups will be predominantly in their deprotonated, neutral state (-NH₂). The surface may acquire a negative charge due to the adsorption of hydroxide (B78521) ions (OH⁻) from the solution, leading to a negative zeta potential.

The stability of a dispersion is often predicted based on the magnitude of its zeta potential. Generally, zeta potentials with an absolute value greater than 30 mV indicate good electrostatic stabilization, where the repulsive forces are sufficient to overcome the attractive van der Waals forces, thus preventing particle aggregation.

The following interactive table illustrates the expected qualitative trend of zeta potential for a surface dominated by primary amine groups as a function of pH.

| pH Range | Predominant Surface Group | Expected Zeta Potential (mV) | Expected Dispersion Stability |

|---|---|---|---|

| 2.0 - 4.0 | -NH₃⁺ (Protonated Amine) | Highly Positive | Stable |

| 4.0 - 6.0 | -NH₃⁺ / -NH₂ | Moderately Positive | Less Stable |

| 6.0 - 8.0 | -NH₂ (Approaching IEP) | Near Zero | Unstable (Aggregation likely) |

| 8.0 - 10.0 | -NH₂ | Slightly Negative | Less Stable |

| 10.0 - 12.0 | -NH₂ (with OH⁻ adsorption) | Moderately Negative | Stable |

Future Research Directions and Emerging Applications

Exploration of New Polymer Architectures and Composites

The capacity of the diaminotriazine group in VDAT to form robust hydrogen bonds is a key driver for creating innovative polymer structures. newswise.com Future work will likely focus on designing complex macromolecular architectures such as star-shaped and hyperbranched polymers using VDAT as a core or branching unit. semanticscholar.org The development of interpenetrating polymer networks (IPNs) and dual-cross-linked networks where VDAT-based hydrogen bonds act as reversible, sacrificial cross-links is a promising area. acs.org These structures can lead to materials with a unique combination of high strength, toughness, and self-healing capabilities. acs.orgresearchgate.net

Furthermore, the creation of composites by incorporating nanoparticles, such as metal oxides or carbon nanotubes, into VDAT-based polymer matrices is an emerging field. cas.czpolymer.cn These composites could exhibit enhanced mechanical, thermal, and conductive properties. cas.cz For instance, hydrogels composed of VDAT, acrylic acid, and acrylamide, when soaked in a Fe³⁺ solution, form coordination bonds that, in synergy with the existing hydrogen bonds, create a rigid gel network. polymer.cn

Advanced Biosensing Platforms

VDAT is a promising functional monomer for the development of molecularly imprinted polymers (MIPs) for biosensing applications. ichf.edu.plnih.gov MIPs are synthetic receptors that can be tailored to recognize specific molecules. researchgate.net VDAT's ability to form multi-point interactions makes it particularly suitable for the recognition of nucleotides and DNA. researchgate.net

Future research will focus on creating highly selective and sensitive biosensors for various targets, including:

DNA Detection: Developing MIP-based sensors for the detection of specific DNA sequences, including those from pathogens or related to genetic disorders. researchgate.netmdpi.comabo.fi Research has shown that MIPs using VDAT can be prepared on glass slides to selectively detect double-stranded DNA. researchgate.netmdpi.com

Toxin and Allergen Detection: Engineering MIP-based chemosensors for the selective determination of food toxins and allergens. ichf.edu.pl

Electrochemical Biosensors: Integrating VDAT-based MIPs with electrochemical transducers to create reusable and stable biosensors. nih.govresearchgate.net

The stability and low cost of MIPs compared to natural bioreceptors make them an attractive area for continued development. researchgate.net

Sustainable Synthesis and Degradation Pathways

As with many specialty polymers, developing greener and more sustainable synthesis routes for VDAT and its derivatives is a critical future direction. This includes exploring the use of environmentally benign solvents and catalysts. For instance, the synthesis of a VDAT derivative has been achieved using toluene (B28343) as a solvent and DBU as a catalyst. mdpi.commdpi.com Future efforts will likely focus on replacing such solvents with more sustainable alternatives.

Equally important is the investigation of the degradation pathways of VDAT-based polymers. Understanding their lifecycle and environmental impact is crucial for their long-term viability. Research into biodegradable hydrogels incorporating VDAT is an emerging area. researchgate.net For example, hydrogels that degrade under specific pH conditions could be designed for controlled release applications. researchgate.net

Integration into Smart Materials and Responsive Systems

The hydrogen bonds formed by the DAT moieties of VDAT are responsive to external stimuli such as pH and CO₂, making it an excellent candidate for smart materials. bohrium.comrsc.org

Shape Memory Hydrogels: Hydrogels created by copolymerizing VDAT with monomers like N,N-dimethylacrylamide can exhibit shape memory effects. bohrium.comrsc.org The hydrogen bonds act as a switch; for example, dissolved CO₂ can protonate the DAT segments, leading to the dissociation of these bonds and a change in the material's shape. rsc.org

Stimuli-Responsive Drug Delivery: The pH-responsive nature of VDAT-based hydrogels can be harnessed for targeted drug delivery. researchgate.net Changes in the physiological environment could trigger the release of encapsulated therapeutic agents.

4D Bioprinting: VDAT has been used in the development of hydrogels for 4D bioprinting, where the printed object can change its shape or function over time in response to stimuli. nih.gov These materials have potential applications in tissue engineering and regenerative medicine. nih.gov

Future work will involve creating more complex, multi-stimuli-responsive systems by combining VDAT with other functional monomers.

Theoretical and Experimental Synergy in Understanding Complex Interactions

A deeper understanding of the non-covalent interactions that govern the properties of VDAT-based materials is essential for their rational design. Future research will increasingly rely on a synergistic approach combining experimental techniques with theoretical analyses and molecular dynamics simulations. researchgate.net

This synergy will be crucial for:

Predicting Material Properties: Computational models can help predict how changes in polymer architecture or composition will affect mechanical properties, responsiveness, and interaction with biological molecules.

Optimizing Cross-linking Strategies: Theoretical studies can elucidate the interplay between different types of cross-links (e.g., hydrogen bonds, covalent bonds, and metal coordination) to design materials with tailored properties. ntu.ac.uk

Understanding Self-Assembly: Simulations can provide insights into the self-assembly processes of VDAT-containing polymers, guiding the fabrication of highly ordered nanostructures.

By combining computational and experimental approaches, researchers can accelerate the development of next-generation materials based on 2-Vinyl-4,6-diamino-1,3,5-triazine.

Q & A

Basic Research Questions

Q. What are the recommended characterization techniques for verifying the purity and structure of 2-Vinyl-4,6-diamino-1,3,5-triazine?

- Methodological Answer: High-performance liquid chromatography (HPLC) is critical for purity verification (>95% as per manufacturer specifications). Structural confirmation requires nuclear magnetic resonance (NMR) for hydrogen/carbon environments, infrared spectroscopy (IR) for functional group analysis, and mass spectrometry (MS) for molecular weight validation. Cross-referencing with known spectral libraries ensures accuracy .

Q. What safety precautions should be taken when handling this compound in laboratory settings?

- Methodological Answer: Use nitrile gloves, lab coats, and safety goggles. Avoid inhalation/ingestion; work in a fume hood. In case of skin contact, wash with soap/water immediately. For spills, neutralize with inert absorbents and dispose per local regulations (e.g., EPA guidelines). NFPA/HMIS ratings indicate low flammability but prioritize ventilation due to undefined chronic toxicity .

Q. What is the molecular formula and weight of this compound?

- Answer:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H7N5 | |

| Molecular Weight | 137.15 g/mol | |

| CAS Number | 3194-70-5 |

Q. What are the storage recommendations for this compound?

- Methodological Answer: Store in airtight containers under inert gas (e.g., argon) at 2–8°C. Avoid prolonged storage; monitor for discoloration or precipitation. Stability tests under accelerated conditions (e.g., 40°C/75% RH) can predict shelf life .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and minimize by-products?

- Methodological Answer: Employ a factorial design to test variables: temperature (60–100°C), solvent polarity (DMF vs. THF), and stoichiometry of vinylating agents. Use HPLC to quantify intermediates and by-products. For example, coupling agents like 4,6-dimethoxy-1,3,5-triazin-2-yl derivatives (used in peptide synthesis) may enhance reaction efficiency . Post-synthesis, column chromatography or recrystallization in ethanol can isolate the pure product.

Q. What computational methods are suitable for predicting the reactivity of the vinyl group in this compound?

- Methodological Answer: Density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) can model the electron density of the vinyl group and triazine ring. Molecular dynamics (MD) simulations in COMSOL Multiphysics® assess thermal stability and polymerization propensity. Compare results with experimental DSC/TGA data to validate predictions .

Q. How does the electronic structure of this compound influence its potential as a monomer in polymer chemistry?

- Methodological Answer: The electron-deficient triazine ring may act as an electron acceptor, while the vinyl group serves as a π-conjugated donor. UV-Vis spectroscopy and cyclic voltammetry can quantify HOMO-LUMO gaps. Copolymerization with electron-rich monomers (e.g., thiophenes) could be tested via radical initiators (AIBN) under controlled atmospheres .

Q. How can contradictions in reported thermal stability data of this compound be resolved experimentally?

- Methodological Answer: Conduct thermogravimetric analysis (TGA) at varying heating rates (5–20°C/min) under nitrogen/air. Pair with differential scanning calorimetry (DSC) to detect exothermic/endothermic events. Compare decomposition profiles with structurally similar triazines (e.g., melamine derivatives) to identify stability trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.